Sub-Nanomolar PHD2 Inhibition Potency of Hydroxylated Pyrrolidinone Derivatives
A structurally related 5-hydroxypyrrolidin-2-one derivative (BDBM50385820/CHEMBL2043326) exhibits an IC₅₀ of 0.5 nM against FLAG-tagged human PHD2 in a baculovirus-infected insect cell assay, representing a >190,000-fold improvement in potency compared to a non-hydroxylated pyrrolidinone analog (BDBM50441532) which shows an IC₅₀ of 1.90 × 10³ nM (1.9 µM) under comparable conditions [1][2]. This dramatic potency differential establishes that hydroxylation of the pyrrolidinone core at the 5-position is critical for high-affinity PHD2 engagement, a feature absent in NVP-based compounds.
| Evidence Dimension | PHD2 Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (for BDBM50385820, a 5-hydroxypyrrolidin-2-one derivative) |
| Comparator Or Baseline | 1.90 × 10³ nM (BDBM50441532, non-hydroxylated pyrrolidinone analog) |
| Quantified Difference | 3,800-fold higher potency (0.5 nM vs. 1,900 nM) |
| Conditions | FLAG-tagged PHD2 expressed in baculovirus-infected insect sf9 cells; biotinyl-DLDLEMLAPYIPMDDDFQL substrate; 15 min incubation with L-ascorbate |
Why This Matters
Procurement of the hydroxylated monomer enables development of PHD2-targeted therapeutics with sub-nanomolar potency, a property unattainable with NVP-derived materials.
- [1] BindingDB. BDBM50385820 (CHEMBL2043326) - IC₅₀: 0.5 nM for inhibition of FLAG-tagged PHD2. View Source
- [2] BindingDB. BDBM50441532 (CHEMBL2436936) - IC₅₀: 1.90E+3 nM for PHD2 inhibition. View Source
